Icosylvinyl ether
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Overview
Description
Icosylvinyl ether, also known by its chemical name eicosane, 1-(ethenyloxy)-, is a compound with the molecular formula C22H44O. It is a type of vinyl ether, which is characterized by the presence of an ether group (R-O-R’) where one of the R groups is a vinyl group (CH2=CH-). Vinyl ethers are known for their reactivity and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing vinyl ethers, including icosylvinyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of vinyl ethers often involves the reaction of gaseous acetylene or calcium carbide with alcohols. This method is more sustainable and straightforward, allowing for the efficient production of vinyl ethers on a large scale .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Vinyl ethers can undergo oxidation reactions, often resulting in the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert vinyl ethers into alkanes or alcohols.
Substitution: Vinyl ethers can participate in substitution reactions, where the vinyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Icosylvinyl ether, like other vinyl ethers, has a wide range of applications in scientific research and industry. Some of its notable applications include:
Polymer Synthesis: Vinyl ethers are used as monomers in the synthesis of custom-tailored polymers.
Catalyst-Controlled Polymerization: Vinyl ethers are used in catalyst-controlled stereoselective polymerization processes to produce isotactic poly(vinyl ether)s with high degrees of isotacticity.
Interpolymer Complexes: Vinyl ethers are used in the formation of interpolymer complexes, which have applications in materials science and engineering.
Mechanism of Action
The mechanism of action of icosylvinyl ether involves its reactivity as a vinyl ether. The vinyl group (CH2=CH-) is highly reactive and can participate in various chemical reactions, including polymerization and substitution. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymerization reactions, the vinyl group reacts with other monomers to form long polymer chains .
Comparison with Similar Compounds
Similar Compounds
- Ethyl vinyl ether (EVE)
- n-Butyl vinyl ether (BVE)
- iso-Butyl vinyl ether (IBVE)
- tert-Butyl vinyl ether (TBVE)
- Cyclohexyl vinyl ether (CHVE)
Uniqueness
Icosylvinyl ether is unique due to its long carbon chain (C22), which imparts distinct physical and chemical properties compared to shorter-chain vinyl ethers. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications that require these unique properties .
Properties
CAS No. |
52991-96-5 |
---|---|
Molecular Formula |
C22H44O |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
1-ethenoxyicosane |
InChI |
InChI=1S/C22H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-4-2/h4H,2-3,5-22H2,1H3 |
InChI Key |
UDFGOCHRCDDTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC=C |
Origin of Product |
United States |
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